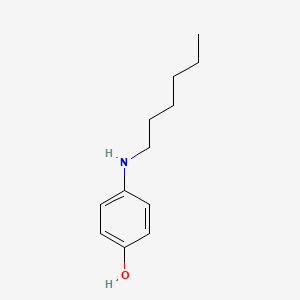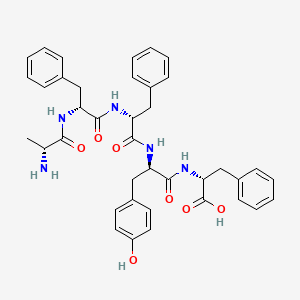![molecular formula C10H12Se B12589562 [3-(Methylselanyl)prop-1-en-1-yl]benzene CAS No. 651054-34-1](/img/structure/B12589562.png)
[3-(Methylselanyl)prop-1-en-1-yl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Methylselanyl)prop-1-en-1-yl]benzene: is an organoselenium compound characterized by the presence of a methylselanyl group attached to a prop-1-en-1-yl chain, which is further connected to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Methylselanyl)prop-1-en-1-yl]benzene typically involves the reaction of allylbenzene with methylselanyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the selenium compound. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [3-(Methylselanyl)prop-1-en-1-yl]benzene can undergo oxidation reactions to form selenoxides or selenones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form selenides using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the selenium atom, where nucleophiles such as thiols or amines replace the methylselanyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Thiols, amines, dimethylformamide, and dichloromethane.
Major Products:
Oxidation: Selenoxides, selenones.
Reduction: Selenides.
Substitution: Thiol-substituted or amine-substituted derivatives.
Applications De Recherche Scientifique
Chemistry: [3-(Methylselanyl)prop-1-en-1-yl]benzene is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential antioxidant properties. Selenium-containing compounds are known to exhibit antioxidant activity, which can protect cells from oxidative stress and damage.
Medicine: The compound is being investigated for its potential therapeutic applications. Selenium is an essential trace element with various health benefits, and organoselenium compounds like this compound may have potential as pharmaceutical agents.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of high-performance polymers and coatings.
Mécanisme D'action
The mechanism of action of [3-(Methylselanyl)prop-1-en-1-yl]benzene involves its interaction with molecular targets such as enzymes and proteins. The selenium atom in the compound can participate in redox reactions, influencing cellular processes and signaling pathways. For example, it can modulate the activity of antioxidant enzymes like glutathione peroxidase, thereby enhancing the cell’s ability to neutralize reactive oxygen species.
Comparaison Avec Des Composés Similaires
[3-(Methylthio)prop-1-en-1-yl]benzene: Similar structure but with a sulfur atom instead of selenium.
[3-(Methylselanyl)prop-1-en-1-yl]toluene: Similar structure but with a toluene ring instead of benzene.
[3-(Methylselanyl)prop-1-en-1-yl]phenol: Similar structure but with a phenol group instead of benzene.
Uniqueness: [3-(Methylselanyl)prop-1-en-1-yl]benzene is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties. Selenium’s ability to participate in redox reactions and its role in biological systems make this compound particularly interesting for research and industrial applications.
Propriétés
Numéro CAS |
651054-34-1 |
|---|---|
Formule moléculaire |
C10H12Se |
Poids moléculaire |
211.17 g/mol |
Nom IUPAC |
3-methylselanylprop-1-enylbenzene |
InChI |
InChI=1S/C10H12Se/c1-11-9-5-8-10-6-3-2-4-7-10/h2-8H,9H2,1H3 |
Clé InChI |
LQDPEBRXFBTKCJ-UHFFFAOYSA-N |
SMILES canonique |
C[Se]CC=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


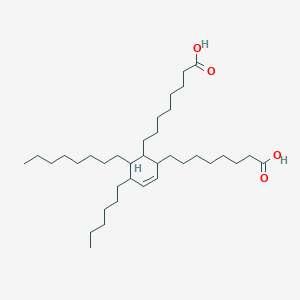
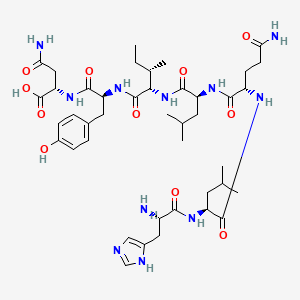
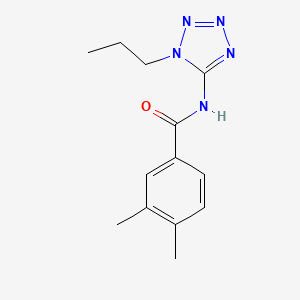

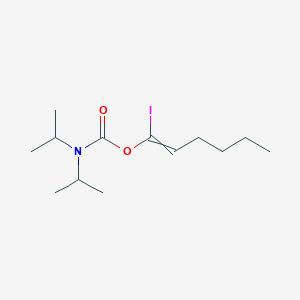
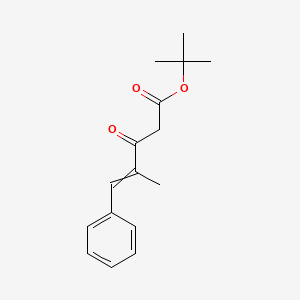
![Benzene, 1-methoxy-4-[2-(phenylsulfonyl)-1-cyclobuten-1-yl]-](/img/structure/B12589519.png)
![2,4,6-Tris[2,3,5,6-tetrafluoro-4-(pyridin-2-yl)phenyl]pyrimidine](/img/structure/B12589521.png)
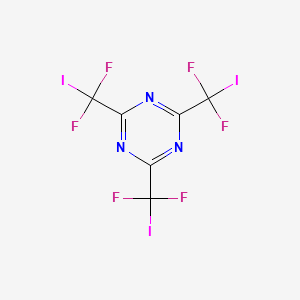
![3-(1-Methyl-2-piperidinyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12589530.png)
![3-[2-(Methanesulfonyl)phenyl]prop-2-yn-1-ol](/img/structure/B12589544.png)
![N-{2-[(1-Bromo-2-naphthyl)oxy]ethyl}-3-methoxypropan-1-amine](/img/structure/B12589548.png)
